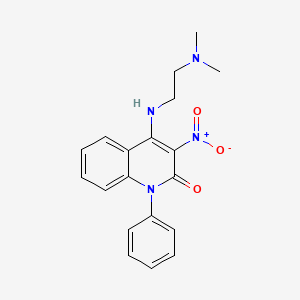

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, also known as DAPI, is a fluorescent stain used in molecular biology and biochemistry to label DNA. DAPI is a small molecule that selectively binds to the minor groove of double-stranded DNA and emits blue fluorescence upon binding. This property makes it a useful tool for visualizing DNA in cells and tissues.

Aplicaciones Científicas De Investigación

- Micelles and Vesicles : Polymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) and its quaternized derivatives are used in drug delivery systems. These polymers self-assemble into micelles and vesicles. Micelles carry hydrophobic drugs within their hydrophobic cores, while vesicles can encapsulate both hydrophobic and hydrophilic drugs. The versatility of these structures makes them valuable for targeted drug delivery .

- PDMAEMA and pH Responsiveness : PDMAEMA and its quaternized forms are pH-responsive polymers. They swell or collapse in response to changes in pH, making them useful for controlled drug release and other applications .

- Temperature Responsiveness : These polymers also exhibit temperature-dependent behavior, which can be harnessed for applications such as smart hydrogels and temperature-responsive drug carriers .

- RAFT Polymerization : Homopolymers of DMAEMA can be synthesized directly in aqueous media using reversible addition-fragmentation chain transfer polymerization (RAFT). This controlled polymerization technique allows precise control over the polymer structure .

- Tris(2-dimethylaminoethyl)amine (Me6TREN) : This compound, derived from DMAEMA, serves as an ATRP ligand. It facilitates the creation of telechelic polymers and forms complexes with group 1 metals. These complexes play a role in alkali-metal-mediated synthetic applications .

- Gene Therapy : The self-assembly properties of DMAEMA-containing polymers make them suitable for gene delivery. Vesicles formed by these polymers can encapsulate genetic material for efficient gene therapy .

- Antibacterial Treatment : Quaternized DMAEMA polymers exhibit antibacterial properties, making them relevant for medical applications .

- Functional Coatings : DMAEMA-based polymers can be used to create functional coatings for biosensors. Their responsiveness to environmental changes allows for sensitive detection .

Drug Delivery Systems

Responsive Polymers

Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP)

Biomedical Applications

Sensors and Biosensors

Propiedades

IUPAC Name |

4-[2-(dimethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-21(2)13-12-20-17-15-10-6-7-11-16(15)22(14-8-4-3-5-9-14)19(24)18(17)23(25)26/h3-11,20H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZIMSQOYHVRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate](/img/structure/B2422616.png)

![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)

![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)